Home > Products > Screening Compounds P142711 > Calcineurin Autoinhibitory Peptide
Calcineurin Autoinhibitory Peptide -

Calcineurin Autoinhibitory Peptide

Catalog Number: EVT-8364749
CAS Number:
Molecular Formula: C85H141N25O28S
Molecular Weight: 1993.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcineurin autoinhibitory peptide is a critical component in the regulation of calcineurin, a calcium and calmodulin-dependent protein phosphatase. This peptide plays a significant role in modulating calcineurin's activity, which is essential for various cellular processes, including T-cell activation and cardiac hypertrophy. Understanding the properties and functions of calcineurin autoinhibitory peptide is vital for its potential therapeutic applications, particularly in immunosuppressive treatments.

Source

Calcineurin autoinhibitory peptide is derived from the regulatory subunit of calcineurin, specifically from the C-terminal domain of the calmodulin-binding region. It has been identified as a selective inhibitor of calcineurin activity, with studies demonstrating its effectiveness in modulating enzyme function in various biological contexts .

Classification

Calcineurin autoinhibitory peptide belongs to the class of peptides that regulate protein phosphatases. It interacts specifically with calcineurin, inhibiting its activity by binding to its active site. This classification highlights its role as a regulatory molecule within cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of calcineurin autoinhibitory peptide can be achieved through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, ensuring high purity and yield. The typical synthesis involves:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  2. Deprotection: Removal of protective groups after each coupling step to expose the amino group for the next reaction.
  3. Cleavage: The completed peptide is cleaved from the solid support and purified using high-performance liquid chromatography.

Technical Details

The synthesis often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its compatibility with automated synthesizers, allowing for efficient and reproducible production of peptides . Following synthesis, mass spectrometry is typically utilized to confirm the identity and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

The molecular structure of calcineurin autoinhibitory peptide consists of a specific sequence of amino acids that interact with calcineurin's active site. The peptide's structure is crucial for its function as an inhibitor, as it must fit into the active site to effectively block substrate access.

Data

The sequence P-P-R-R-D-A-M-P has been identified as essential for the inhibitory function of calcineurin autoinhibitory peptide . Structural studies using techniques such as X-ray crystallography have provided insights into how this peptide binds to calcineurin, revealing key interactions that stabilize the complex .

Chemical Reactions Analysis

Reactions

Calcineurin autoinhibitory peptide primarily functions through competitive inhibition, where it binds to the active site of calcineurin, preventing substrate access. The interaction can be quantified using various biochemical assays that measure calcineurin activity in the presence and absence of the peptide.

Technical Details

Inhibition studies often employ fluorimetric methods or radioisotope labeling to track changes in phosphatase activity. For instance, phosphorylated substrates can be used to assess dephosphorylation rates in reactions containing varying concentrations of calcineurin autoinhibitory peptide .

Mechanism of Action

Process

Data

Research indicates that the binding affinity of calcineurin autoinhibitory peptide correlates with its inhibitory potency, with an IC50 value around 10 μM . This quantitative measure helps in understanding its effectiveness in various experimental settings.

Physical and Chemical Properties Analysis

Physical Properties

Calcineurin autoinhibitory peptide is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and sequence determine its behavior in biological systems.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 2 kDa.
  • Solubility: Soluble in water and common buffer solutions.
  • Stability: Stable at physiological pH but may require specific storage conditions to maintain activity over time.
Applications

Scientific Uses

Calcineurin autoinhibitory peptide has significant applications in research and therapeutic contexts:

  • Immunosuppressive Research: It serves as a model compound for studying immunosuppressants like tacrolimus and cyclosporin A, which target calcineurin.
  • Cell Signaling Studies: Researchers use this peptide to dissect pathways involving T-cell activation and other calcium-dependent processes.
  • Drug Development: Understanding its mechanism aids in designing new drugs that can modulate calcineurin activity for therapeutic purposes.
Molecular Mechanisms of Calcineurin Regulation by Calcineurin Autoinhibitory Peptide

Structural Basis of Autoinhibition in Calcineurin Phosphatase Activity

Domain Architecture of Calcineurin A Subunit: Catalytic, Regulatory, and Autoinhibitory Regions

The Calcineurin A subunit (CNA) comprises distinct structural domains that collectively regulate phosphatase activity. The N-terminal catalytic domain (residues 1–342 in human α-isoform) harbors a binuclear metal center (typically Fe³⁺-Zn²⁺) essential for phosphate ester hydrolysis [1] [6]. This domain adopts a compact α/β fold characteristic of serine/threonine phosphatases, featuring a β-sandwich flanked by α-helices [3].

C-terminal to the catalytic domain lies the regulatory region, which includes:

  • The B subunit-binding helix (BBH, residues 343–373), forming a stable interaction with Calcineurin B (CNB) through hydrophobic and ionic contacts [3] [6].
  • The calmodulin-binding domain (CBD, residues 389–456), an intrinsically disordered region that folds upon calmodulin binding [1] [7].
  • The auto-inhibitory domain (AID, residues 457–486), which includes the Calcineurin Autoinhibitory Peptide (CAIP) and functions as a pseudosubstrate inhibitor [3] [6].

The regulatory domain (residues 373–521) exhibits intrinsic structural plasticity. Biophysical analyses (e.g., circular dichroism spectroscopy, hydrogen-deuterium exchange mass spectrometry) confirm this region is predominantly disordered in the absence of calmodulin [1] [5]. Crucially, residues 416–423 constitute a previously unrecognized auto-inhibitory segment (AIS) that docks into a hydrophobic groove at the CNA-CNB interface, synergizing with CAIP to suppress catalytic activity [3].

Table 1: Domain Organization of Calcineurin A Subunit

DomainResidue RangeStructural StatePrimary Function
Catalytic Domain1–342Folded (α/β sandwich)Phosphoester hydrolysis via Fe³⁺-Zn²⁺ metal center
BBH343–373α-HelicalAnchoring Calcineurin B subunit
Regulatory Domain374–521Intrinsically disordered*Integration of calcium/calmodulin signals
─ CBD389–456Disordered → FoldedCalmodulin binding; partial autoinhibition
─ AIS416–423Disordered → FoldedOcclusion of substrate-binding groove at CNA-CNB interface
─ CAIP (AID)457–486Disordered → α-HelicalDirect blockade of catalytic cleft via pseudosubstrate mechanism

*Adopts ordered conformations upon calmodulin binding or in autoinhibited complexes [1] [3] [7].

Role of the Autoinhibitory Peptide in Occluding the Catalytic Site

The Calcineurin Autoinhibitory Peptide (residues 467–486 in humans) employs a dual-mechanism to suppress phosphatase activity:

  • Direct Catalytic Site Occlusion: The conserved α-helical segment (Ser⁴⁶⁹–Arg⁴⁸⁶) inserts into the catalytic cleft, mimicking substrate interactions. Key residues (e.g., Phe⁴⁷⁸, Trp⁴⁸²) form hydrophobic contacts with the catalytic pocket, while acidic residues (Glu⁴⁷⁴, Glu⁴⁷⁵) electrostatically repel phosphosubstrates [3] [9]. This sterically blocks substrate access while leaving the metal center intact.
  • Allosteric Suppression via AIS: The upstream auto-inhibitory segment (AIS, residues 416–423) nestles into a hydrophobic groove formed by BBH and CNB. Phe⁴¹⁹ of AIS penetrates a pocket lined by Trp³⁶¹ (CNA) and Leu¹¹⁵/Met¹¹⁸ (CNB), stabilizing a conformation that constrains catalytic domain mobility [3]. Mutations disrupting AIS (e.g., F419A) increase basal phosphatase activity by >50%, confirming its autoinhibitory role [3].

This bipartite inhibition mechanism ensures stringent suppression: CAIP directly occupies the catalytic site, while AIS reinforces autoinhibition by restricting conformational dynamics essential for substrate recruitment [3] [5].

Table 2: Critical Residues in Calcineurin Autoinhibitory Domains

DomainKey ResiduesInteraction PartnersFunctional Consequence of Mutation
CAIPPhe⁴⁷⁸Hydrophobic pocket in catalytic domain↑ Basal activity (disrupted autoinhibition)
Trp⁴⁸²His¹⁵¹, His²⁸³ near metal center>80% loss of inhibition efficacy
Glu⁴⁷⁴/Glu⁴⁷⁵Substrate-binding basic residues (Arg²⁵⁴)Impaired electrostatic repulsion of substrates
AISPhe⁴¹⁹CNA Trp³⁶¹; CNB Leu¹¹⁵/Met¹¹⁸Partial activation (↑ substrate affinity)
Leu⁴²²CNA Leu³⁵²/Pro³⁵³/Met³⁵⁶Destabilizes CNA-CNB interface; ↑ enzymatic activity

Conformational Dynamics of the Autoinhibitory Domain During Calcium/Calmodulin Activation

Calcium-dependent activation triggers hierarchical conformational changes in calcineurin’s regulatory domains:

  • Calcium Binding to Calcineurin B: Occupancy of CNB’s low-affinity calcium sites (EF-hands 3/4) induces a closed→open transition in CNB, weakening CBD-BBH interactions and partially displacing AIS from the CNA-CNB groove [3] [6]. This increases phosphatase activity ~3-fold (Form I → Form II transition) [3].
  • Calmodulin Engagement: Calcium-saturated calmodulin binds the CBD (KD ~ pM), inducing folding of both the calmodulin-binding region (residues 389–415) and the distal helix (residues 441–458) into α-helices [1] [5]. This extends beyond canonical calmodulin targets, with ~50 residues gaining structure [1].
  • Distal Helix-Calmodulin Interaction: Molecular dynamics simulations reveal the distal helix (K⁴⁴¹–I⁴⁵⁸) docks onto calmodulin’s "back-side" (Site D, involving Lys³⁰/Gly⁴⁰) [5]. Mutations disrupting this interface (calmodulin K30E/G40D; calcineurin A454E) reduce phosphatase activity by 40–60% without affecting calmodulin binding affinity, confirming its functional role [5].
  • Incomplete AID Displacement: Crucially, calmodulin binding reorients but does not fully eject CAIP from the catalytic cleft. Biochemical assays demonstrate the AID helix remains partially associated with the active site, reducing substrate access [3] [7]. This explains why calmodulin-activated calcineurin exhibits only ~25% of the activity of proteolyzed (AID-truncated) enzyme [3].

This multi-step activation model challenges the historical view of complete AID removal. Instead, calmodulin allosterically repositions CAIP while the distal helix-calmodulin interaction fine-tunes substrate affinity [3] [5] [7].

Table 3: Experimental Evidence for Calcineurin Activation Dynamics

TechniqueKey FindingsReference Support
Hydrogen-deuterium exchange MSCalmodulin binding reduces deuterium uptake in distal helix (residues 441–458) by >50% [1] [5]
Circular dichroism spectroscopy~50 residues gain α-helical structure upon calmodulin binding (beyond CBD residues 389–413) [1] [14]
Fluorescence anisotropyCalmodulin-bound regulatory domain shows no interaction with catalytic core [1]
Phosphatase assays (pNPP)Calmodulin K30E/G40D mutants reduce Vmax by 40% without altering KM [5]
X-ray crystallographyAID helix (Ser⁴⁶⁹–Arg⁴⁸⁶) retained in calmodulin-fused calcineurin complex [7]

Properties

Product Name

Calcineurin Autoinhibitory Peptide

IUPAC Name

5-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[3-hydroxy-2-[[3-hydroxy-2-(3-methylpentanoylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C85H141N25O28S

Molecular Weight

1993.2 g/mol

InChI

InChI=1S/C85H141N25O28S/c1-10-43(5)36-61(114)109-68(46(8)112)83(138)108-59(41-111)81(136)105-56(37-47-19-13-12-14-20-47)78(133)103-54(26-29-65(120)121)75(130)102-52(24-27-63(116)117)72(127)96-45(7)70(125)99-49(21-15-16-31-86)71(126)95-40-62(115)97-55(35-42(3)4)77(132)106-58(39-66(122)123)80(135)101-51(23-18-33-94-85(91)92)76(131)110-67(44(6)11-2)82(137)107-57(38-60(87)113)79(134)104-53(25-28-64(118)119)74(129)100-50(22-17-32-93-84(89)90)73(128)98-48(69(88)124)30-34-139-9/h12-14,19-20,42-46,48-59,67-68,111-112H,10-11,15-18,21-41,86H2,1-9H3,(H2,87,113)(H2,88,124)(H,95,126)(H,96,127)(H,97,115)(H,98,128)(H,99,125)(H,100,129)(H,101,135)(H,102,130)(H,103,133)(H,104,134)(H,105,136)(H,106,132)(H,107,137)(H,108,138)(H,109,114)(H,110,131)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H4,89,90,93)(H4,91,92,94)

InChI Key

YHLUSCCJNIFCFW-UHFFFAOYSA-N

SMILES

CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N

Canonical SMILES

CCC(C)CC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.